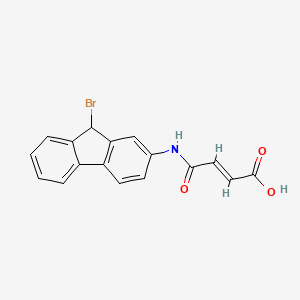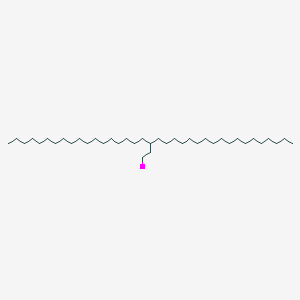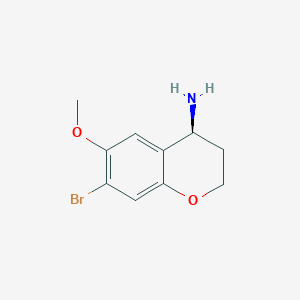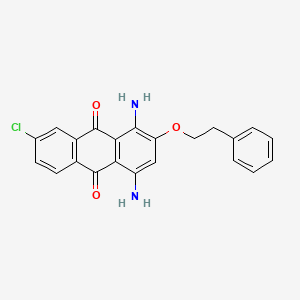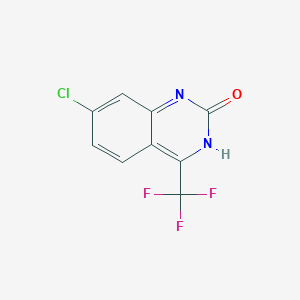
7-Chloro-4-(trifluoromethyl)quinazolin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Chloro-4-(trifluoromethyl)quinazolin-2(1H)-one is a chemical compound belonging to the quinazolinone family Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-4-(trifluoromethyl)quinazolin-2(1H)-one typically involves the reaction of 7-chloro-4-(trifluoromethyl)quinazoline with appropriate reagents under controlled conditions. One common method involves the use of a nucleophilic substitution reaction where the chlorine atom is replaced by a nucleophile, leading to the formation of the desired quinazolinone derivative.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
7-Chloro-4-(trifluoromethyl)quinazolin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of reduced quinazolinone derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a wide range of derivatives with different functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Chemistry: The compound serves as a valuable intermediate in the synthesis of other quinazolinone derivatives.
Biology: It has shown potential as a bioactive molecule with various biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its potential as a therapeutic agent for treating various diseases.
Industry: The compound’s unique chemical properties make it useful in industrial applications, such as the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-Chloro-4-(trifluoromethyl)quinazolin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
7-Chloroquinazolin-4-one: A similar compound with a chlorine atom at the 7th position but lacking the trifluoromethyl group.
4-(Trifluoromethyl)quinazolin-2(1H)-one: A compound with a trifluoromethyl group but without the chlorine atom at the 7th position.
Uniqueness
7-Chloro-4-(trifluoromethyl)quinazolin-2(1H)-one is unique due to the presence of both the chlorine and trifluoromethyl groups, which contribute to its distinct chemical properties and potential applications. The combination of these functional groups enhances its reactivity and biological activity, making it a valuable compound for research and industrial purposes.
Properties
Molecular Formula |
C9H4ClF3N2O |
|---|---|
Molecular Weight |
248.59 g/mol |
IUPAC Name |
7-chloro-4-(trifluoromethyl)-3H-quinazolin-2-one |
InChI |
InChI=1S/C9H4ClF3N2O/c10-4-1-2-5-6(3-4)14-8(16)15-7(5)9(11,12)13/h1-3H,(H,14,15,16) |
InChI Key |
XFUULFOVPULDBN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(NC(=O)N=C2C=C1Cl)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


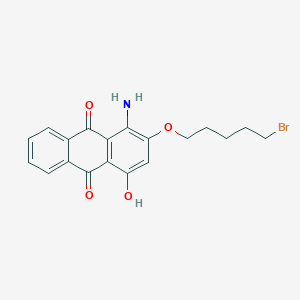
![Furo[2,3-c]pyridine-2,6(2H)-dicarboxylic acid, hexahydro-, 6-(phenylmethyl) ester, (2R,3aR,7aS)-rel-](/img/structure/B13144418.png)
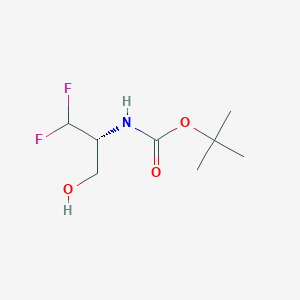
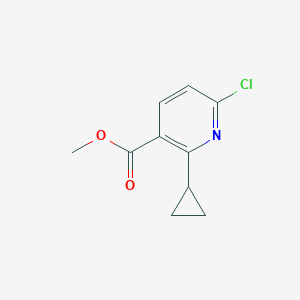
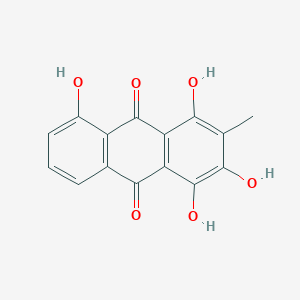
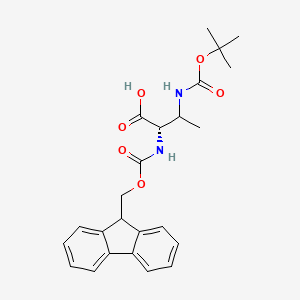
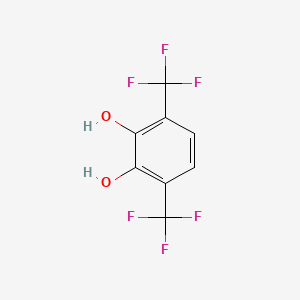

![Tert-butyl 7-(aminomethyl)-4,6,7,8-tetrahydropyrazolo[1,5-a][1,4]diazepine-5-carboxylate](/img/structure/B13144457.png)

